molecular formula C17H13BrF4N2O3 B10943945 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-[(6-bromonaphthalen-2-yl)oxy]ethanone

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-[(6-bromonaphthalen-2-yl)oxy]ethanone

Cat. No.: B10943945
M. Wt: 449.2 g/mol
InChI Key: JMPFJANCNWEEDH-UHFFFAOYSA-N
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(6-BROMO-2-NAPHTHYL)OXY]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and hydroxy groups, and a naphthyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(6-BROMO-2-NAPHTHYL)OXY]-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Difluoromethyl Groups: This step often involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base.

    Ether Formation: The final step involves the coupling of the pyrazole derivative with a bromonaphthalene derivative under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(6-BROMO-2-NAPHTHYL)OXY]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the naphthyl moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted naphthyl derivatives.

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(6-BROMO-2-NAPHTHYL)OXY]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interaction with various biomolecules.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(6-BROMO-2-NAPHTHYL)OXY]-1-ETHANONE involves its interaction with specific molecular targets. The difluoromethyl groups and the hydroxy group can form hydrogen bonds with target proteins, while the naphthyl ether moiety can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(6-BROMO-2-NAPHTHYL)OXY]-1-ETHANONE lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. The presence of both difluoromethyl and hydroxy groups on the pyrazole ring, along with the naphthyl ether moiety, makes it distinct from other similar compounds.

Properties

Molecular Formula

C17H13BrF4N2O3

Molecular Weight

449.2 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(6-bromonaphthalen-2-yl)oxyethanone

InChI

InChI=1S/C17H13BrF4N2O3/c18-11-3-1-10-6-12(4-2-9(10)5-11)27-8-14(25)24-17(26,16(21)22)7-13(23-24)15(19)20/h1-6,15-16,26H,7-8H2

InChI Key

JMPFJANCNWEEDH-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br)C(F)F

Origin of Product

United States

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